3-Cycloheptyl-2-methylpropanoic acid
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Overview
Description
3-Cycloheptyl-2-methylpropanoic acid is an organic compound with the molecular formula C11H20O2 and a molecular weight of 184.28 g/mol . This compound is characterized by a cycloheptyl group attached to a 2-methylpropanoic acid moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cycloheptyl-2-methylpropanoic acid typically involves the alkylation of cycloheptane with a suitable alkylating agent, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation and carboxylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Cycloheptyl-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Cycloheptanone or cycloheptanal.
Reduction: 3-Cycloheptyl-2-methylpropanol.
Substitution: Various substituted cycloheptyl derivatives.
Scientific Research Applications
3-Cycloheptyl-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Cycloheptyl-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexyl-2-methylpropanoic acid: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
2-Methyl-3-phenylpropanoic acid: Contains a phenyl group instead of a cycloheptyl group.
3-Cyclopentyl-2-methylpropanoic acid: Features a cyclopentyl group in place of the cycloheptyl group.
Uniqueness
3-Cycloheptyl-2-methylpropanoic acid is unique due to its larger cycloheptyl ring, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in chemical and biological systems .
Properties
IUPAC Name |
3-cycloheptyl-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-9(11(12)13)8-10-6-4-2-3-5-7-10/h9-10H,2-8H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXSYIGRDJGQHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCCCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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